molecular formula C15H24BNO2 B14085269 (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid

(3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14085269
M. Wt: 261.17 g/mol
InChI Key: CKKWITDEUKMBST-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic ester under palladium-catalyzed conditions. The process often employs Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the design of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential in drug development, particularly as a boron carrier for neutron capture therapy.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with specific molecular targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic ester
  • (4-(tert-Butyl)phenyl)boronic acid

Comparison: (3-(tert-Butyl)-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a tert-butyl group and a piperidinyl group on the aromatic ring. This structural feature imparts distinct steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Compared to simpler boronic acids like phenylboronic acid, it offers enhanced reactivity and selectivity in certain reactions .

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

(3-tert-butyl-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C15H24BNO2/c1-15(2,3)13-8-12(9-14(10-13)16(18)19)11-4-6-17-7-5-11/h8-11,17-19H,4-7H2,1-3H3

InChI Key

CKKWITDEUKMBST-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C2CCNCC2)(O)O

Origin of Product

United States

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